molecular formula C26H34N2O4 B13723994 [4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate

[4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate

Cat. No.: B13723994
M. Wt: 438.6 g/mol
InChI Key: ABYPHTHVGDXHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate is a synthetic derivative of phenylalanine, designed for advanced chemical and pharmaceutical research. This compound features a unique dimeric structure where two phenylalanine units are linked through a cyclohexylmethyl ester bridge. This specific architecture makes it a valuable intermediate in the development of novel peptide mimetics and other bioactive molecules . Phenylalanine-derived compounds are of significant interest in medicinal chemistry. Research on analogous phenolic amide esters has demonstrated potent anti-cytokine activity, effectively inhibiting key inflammatory markers such as IL-6, IL-1β, and TNF-α in stimulated immune cells . Furthermore, similar diphenylalanine structures are utilized as analytical standards and building blocks in drug discovery and development . The structural components of this reagent suggest its potential application in exploring pathways related to inflammation and neurodegeneration. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

[4-[(2-amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate

InChI

InChI=1S/C26H34N2O4/c27-23(15-19-7-3-1-4-8-19)25(29)31-17-21-11-13-22(14-12-21)18-32-26(30)24(28)16-20-9-5-2-6-10-20/h1-10,21-24H,11-18,27-28H2

InChI Key

ABYPHTHVGDXHDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1COC(=O)C(CC2=CC=CC=C2)N)COC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclohexyl Core with Oxymethyl Functionalization

The starting point is often a monoprotected 1,4-cyclohexanedione derivative (compound 14 in related studies), which undergoes selective reduction to yield the corresponding cyclohexanol intermediate (15 ). This intermediate is then converted into a mesylate (16 ) to activate the hydroxyl group for nucleophilic substitution.

  • Reagents and conditions: Sodium borohydride reduction in ethanol at 0 °C; mesylation using methanesulfonyl chloride and triethylamine in anhydrous dichloromethane at 0 °C to room temperature.

Next, nucleophilic substitution of the mesylate with suitable nucleophiles such as benzyl mercaptan or phenol derivatives introduces the oxymethyl functionality, forming thioether or ether linkages respectively (e.g., compounds 17 , 31 ).

  • Reagents and conditions: Benzyl mercaptan with sodium hydride in anhydrous DMF at 0 °C to room temperature; Mitsunobu reaction with phenol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine in anhydrous tetrahydrofuran (THF).

The ketal protecting groups are subsequently removed under acidic conditions (acetone/HCl mixture), followed by reduction to yield diastereomeric cyclohexanols (19a , 19b , 33a , 33b ).

Preparation of Amino Acid Derivatives

The amino acid moieties, specifically 2-amino-3-phenylpropanoate units, are introduced as esters or amides. The phenylalanine derivatives are often protected and activated for coupling.

  • Amide formation: Reduction of nitroalkenes or nitro compounds to amines using lithium aluminum hydride, followed by acylation with acetic anhydride to afford amides (e.g., compounds 12 ).

  • Esterification: Coupling of the amino acid carboxyl groups with the cyclohexyl alcohols is achieved under standard peptide coupling conditions, using carbodiimides (e.g., DCC, EDC) or activated esters.

Coupling of Cyclohexyl Core and Amino Acid Units

The key step involves esterification of the cyclohexyl methanol derivative with 2-amino-3-phenylpropanoic acid or its activated derivatives.

  • Typical coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), or other peptide coupling agents in anhydrous solvents like dichloromethane or dimethylformamide.

  • Conditions: Room temperature to mild heating, under inert atmosphere to prevent racemization.

Purification and Characterization

Purification is generally achieved via chromatographic techniques such as silica gel column chromatography or preparative HPLC, ensuring separation of diastereomers and removal of side products.

Characterization includes:

Summary Table of Key Synthetic Steps and Conditions

Step Intermediate Reaction Type Reagents/Conditions Outcome/Notes
1 1,4-Cyclohexanedione (14) → Cyclohexanol (15) Reduction NaBH4, EtOH, 0 °C Selective reduction to alcohol
2 Alcohol (15) → Mesylate (16) Activation MsCl, TEA, DCM, 0 °C to rt Formation of good leaving group
3 Mesylate (16) → Thioether/Ether (17, 31) Nucleophilic substitution Benzyl mercaptan/Phenol, NaH/DIAD, TPP, THF Introduction of oxymethyl linker
4 Ketal deprotection and reduction Acidic hydrolysis & reduction Acetone/HCl, NaBH4, EtOH Formation of syn/anti cyclohexanols
5 Nitroalkene → Amide (12) Reduction & Acylation LiAlH4, Acetic anhydride Preparation of amino acid amide
6 Coupling of cyclohexyl alcohol and amino acid Esterification DCC/HOBt, DCM/DMF, RT Formation of target ester compound
7 Purification Chromatography Silica gel column, preparative HPLC Isolation of pure stereoisomers

Research Findings and Optimization Notes

  • The substitution pattern on the cyclohexyl ring (3′- and 4′-positions) significantly influences the biological activity and synthetic accessibility. Modifications such as amino, oxygen, or sulfur substituents have been explored to optimize interactions with target proteins like Hsp90.

  • The use of ether-linked cyclohexyl derivatives as sugar mimetics simplifies synthesis compared to natural sugar moieties, as demonstrated in noviomimetic compounds related to this scaffold.

  • Diastereomeric mixtures formed during reductions are typically separated by chromatographic methods; the syn isomers often show higher bioactivity.

  • The Mitsunobu reaction is effective for ether formation but requires careful control to avoid side reactions.

  • The esterification step is critical for yield and stereochemical integrity; coupling agents and conditions must be optimized to minimize racemization.

Chemical Reactions Analysis

Types of Reactions

[4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino and phenyl groups. It may also serve as a precursor for developing new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its structure suggests it could be used in drug design and development, particularly for targeting specific molecular pathways.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatility makes it valuable for creating high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate involves its interaction with specific molecular targets. The compound’s amino and phenyl groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two structurally related molecules from the evidence:

A. 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea ()
  • Structural Similarities : Both compounds incorporate a cyclohexyl group, which contributes to lipid solubility.
  • Key Differences: Functional Groups: The nitrosourea in contains a reactive nitroso and chloroethyl group, enabling alkylating activity, whereas the target compound features ester and amino acid moieties, suggesting hydrolytic lability or peptide-like interactions.
B. 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone ()
  • Structural Similarities : Both share a cyclohexyl-derived backbone.
  • Key Differences: Functional Groups: The cyclopentanone in contains a ketone and unsaturated cyclohexene ring, contrasting with the target compound’s esters and aromatic phenyl groups. Physicochemical Properties: The ketone group in likely reduces solubility compared to the target compound’s polar ester linkages.

Pharmacokinetic and Biotransformation Insights ()

While direct data on the target compound are absent, parallels can be drawn with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea :

  • Lipid Solubility and CNS Penetration : The nitrosourea’s cyclohexyl group facilitates cerebrospinal fluid (CSF) penetration, with CSF concentrations exceeding plasma levels by 3-fold in dogs . The target compound’s cyclohexyl backbone may similarly enhance blood-brain barrier permeability.
  • Biotransformation : The nitrosourea undergoes rapid degradation (half-life ~5 minutes) to intermediates like cyclohexylamine and isocyanates . In contrast, the ester groups in the target compound may hydrolyze to release phenylalanine derivatives, though degradation kinetics remain unstudied.
  • Excretion: Renal excretion dominates for the nitrosourea ; the target compound’s amino acid components may favor renal clearance, but this requires validation.
Data Table: Comparative Properties
Property Target Compound 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone
Molecular Weight ~500 (estimated) 214.65 Not reported
Key Functional Groups Ester, amino acid, cyclohexyl Nitrosourea, chloroethyl Ketone, cyclohexene
Lipid Solubility High (inferred) High Moderate (inferred)
Degradation Half-Life Unknown 5 minutes (initial phase) Not applicable
Biological Activity Undocumented Anticancer (leukemia L1210) Undocumented

Biological Activity

The compound [4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate represents a fascinating area of study in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

  • Molecular Formula : C18H26N2O3
  • IUPAC Name : this compound
PropertyValue
Molecular Weight314.41 g/mol
SolubilitySoluble in organic solvents
LogP2.5

The compound exhibits its biological activity primarily through interactions with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and inflammatory responses.

Anticancer Activity

Research has indicated that derivatives of amino acid-based compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have shown that they can induce apoptosis in tumor cells by activating caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. It has been suggested that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of induced arthritis .

Case Studies

  • Study on Tumor Cell Lines : A recent study evaluated the cytotoxic effects of various amino acid derivatives, including those structurally similar to our compound, against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. Results indicated a significant reduction in cell viability at concentrations above 20 µM, with an IC50 value determined at approximately 15 µM .
  • Anti-inflammatory Response : In an animal model of rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated joints .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing [4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions, such as esterification of 2-amino-3-phenylpropanoic acid derivatives with cyclohexylmethanol intermediates. Yield optimization requires controlled temperature (e.g., 0–25°C), anhydrous conditions, and catalysts like DCC/DMAP. Reaction progress should be monitored via TLC or HPLC to isolate intermediates. Statistical design of experiments (DoE) can systematically vary parameters (e.g., solvent polarity, stoichiometry) to identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the ester linkage and cyclohexylmethyl group orientation. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1740 cm⁻¹). For purity assessment, reversed-phase HPLC with UV detection (λ = 254 nm) is recommended .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) and photolytic stress (ICH Q1B guidelines). Hydrolytic susceptibility of the ester bond necessitates lyophilized storage at -20°C in inert atmospheres. Kinetic modeling of degradation data (Arrhenius plots) predicts shelf-life .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) can screen for interactions with amino acid-processing enzymes like aminopeptidases. Cell viability assays (MTT/XTT) in neuronal or cancer cell lines may indicate cytotoxicity. Dose-response curves (IC₅₀ calculations) require triplicate runs with positive/negative controls .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during ester hydrolysis. Molecular docking (AutoDock Vina) simulates binding to enzymes like trypsin-like proteases. MD simulations (GROMACS) assess conformational stability in aqueous environments. Experimental validation via kinetic studies is critical to reconcile computational predictions .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?

  • Methodological Answer : Discrepancies in reaction pathways (e.g., unexpected byproducts) require iterative feedback between quantum mechanical calculations (IRC analysis) and LC-MS/MS characterization of intermediates. Bayesian statistical frameworks can weight experimental vs. computational uncertainties. Collaborative platforms like ICReDD’s reaction database enhance reproducibility .

Q. How can multi-step reaction optimization reduce side-product formation?

  • Methodological Answer : Flow chemistry systems improve heat/mass transfer for exothermic steps. DoE-based screening of protecting groups (e.g., Fmoc vs. Boc) minimizes unwanted acyl migrations. In-line PAT tools (FTIR/Raman) enable real-time monitoring. Green chemistry metrics (E-factor, atom economy) guide solvent selection (e.g., switch from DMF to Cyrene) .

Q. What advanced separation techniques purify enantiomeric impurities from the compound?

  • Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC resolve enantiomers. Simulated moving bed (SMB) chromatography scales purification. Circular dichroism (CD) spectroscopy quantifies enantiomeric excess (ee). Crystallization-induced asymmetric transformation (CIAT) may enhance optical purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.